4-Iodo-1-methyl-1H-pyrazole-3-carboxamide
Overview
Description
4-Iodo-1-methyl-1H-pyrazole-3-carboxamide is a heterocyclic organic compound with the molecular formula C5H6IN3O. It is part of the pyrazole family, which is known for its diverse biological and chemical properties. This compound is characterized by the presence of an iodine atom at the 4th position, a methyl group at the 1st position, and a carboxamide group at the 3rd position of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-1-methyl-1H-pyrazole-3-carboxamide typically involves the iodination of 1-methyl-1H-pyrazole-3-carboxamide. This can be achieved through the reaction of 1-methyl-1H-pyrazole-3-carboxamide with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Substitution Reactions: The iodine atom in this compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carboxamide group can be reduced to an amine under suitable conditions using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., acetonitrile, ethanol), and catalysts (e.g., palladium).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetone).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ether).
Major Products:
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Scientific Research Applications
4-Iodo-1-methyl-1H-pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Iodo-1-methyl-1H-pyrazole-3-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom and the carboxamide group play crucial roles in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
- 4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid
- 4-Iodo-1H-pyrazole-3-carboxamide
- 4-Chloro-1-methyl-1H-pyrazole-3-carboxamide
Comparison: 4-Iodo-1-methyl-1H-pyrazole-3-carboxamide is unique due to the presence of both the iodine atom and the carboxamide group, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-iodo-1-methylpyrazole-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6IN3O/c1-9-2-3(6)4(8-9)5(7)10/h2H,1H3,(H2,7,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJIWRKALSQUTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)N)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6IN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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